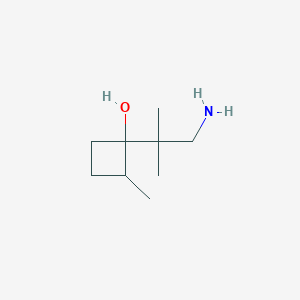

1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclobutan-1-ol

Description

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

1-(1-amino-2-methylpropan-2-yl)-2-methylcyclobutan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-7-4-5-9(7,11)8(2,3)6-10/h7,11H,4-6,10H2,1-3H3 |

InChI Key |

XJUWATFMWCOIHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Addition to Cyclobutanone Derivatives

- Starting from a cyclobutanone derivative, such as 2-methylcyclobutanone, perform nucleophilic addition with a suitable aminoalkyl reagent.

- The aminoalkyl reagent, for example, 2-methylpropan-2-ylamine , can be introduced via reductive amination or nucleophilic substitution.

2-Methylcyclobutanone + Aminoalkyl reagent → (via nucleophilic addition) → amino-cyclobutanol intermediate

- Solvent: Ethanol or tetrahydrofuran (THF)

- Catalyst: Acidic or basic catalyst depending on the route

- Temperature: Reflux conditions (~60-80°C)

- Reducing agent: Sodium borohydride (NaBH4) for reduction steps

Reference: This approach is supported by general methodologies described in patent EP4259632NWB1, which discusses cyclobutanol derivatives with amino groups and methyl substitutions.

Ring-Closing and Functionalization via Radical or Metal-Catalyzed Cyclization

- Synthesize a linear precursor containing the amino and methyl groups.

- Induce cyclization using radical initiators or transition metal catalysts (e.g., palladium or copper catalysts) to form the cyclobutane ring.

- Prepare a precursor with appropriate leaving groups and substituents.

- Subject the precursor to cyclization conditions, such as heating with a radical initiator (e.g., AIBN) or catalytic system.

- Follow with functional group modifications to introduce the hydroxyl group at the desired position.

Reference: Similar strategies are discussed in patent literature related to cyclobutane synthesis involving radical cyclizations.

Functional Group Interconversion and Final Functionalization

- Convert the precursor into the target compound by introducing the hydroxyl group at the cyclobutane ring, often via oxidation or hydroxylation.

- The amino group can be introduced via reductive amination of ketone intermediates or nucleophilic substitution on halogenated derivatives.

- Oxidation with reagents like OsO4 or m-CPBA for hydroxylation.

- Reductive amination using formaldehyde or other aldehydes with a reducing agent like NaBH3CN.

Data Tables Summarizing Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | References |

|---|---|---|---|---|---|

| Nucleophilic addition | 2-Methylcyclobutanone | Aminoalkyl reagents, NaBH4 | Reflux, ethanol/THF | Precise control, high yield | Patent EP4259632NWB1 |

| Radical cyclization | Linear precursors with halogens | Radical initiators, metal catalysts | Heating, inert atmosphere | Efficient ring formation | Patent literature |

| Hydroxylation & reductive amination | Cyclobutane derivatives | OsO4, formaldehyde, NaBH3CN | Mild, controlled | Functional group versatility | Chemical synthesis literature |

Notes and Considerations

- The synthesis route depends on the availability of starting materials and desired purity.

- The regioselectivity of amino and hydroxyl group introduction is critical; protecting groups may be necessary.

- The stereochemistry of the cyclobutane ring and substituents influences biological activity and must be carefully controlled.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclobutan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group can produce various amine derivatives.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Research Implications and Gaps

- Synthetic Accessibility: Linear amino alcohols (e.g., compounds in ) show higher reported yields (>90%) compared to cyclobutane derivatives, suggesting challenges in cyclization or purification for the latter.

- Biological Relevance : Compounds with aromatic or heterocyclic groups (e.g., ) may exhibit enhanced pharmacological properties, whereas the target compound’s utility lies in its unique steric profile.

- Stability : Cyclopentane analogs are likely more stable than cyclobutane derivatives due to reduced ring strain, but this remains unquantified in available data.

Biological Activity

1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclobutan-1-ol, also known by its CAS number 1523159-92-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by research findings and case studies.

- Molecular Formula : C11H23NO

- Molecular Weight : 185.31 g/mol

- CAS Number : 1523159-92-3

The biological activity of 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclobutan-1-ol is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the amino group suggests potential interactions with neurotransmitter systems, while the cyclobutane ring may influence its pharmacokinetic properties.

1. Antimicrobial Properties

Research indicates that compounds similar to 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclobutan-1-ol have demonstrated antimicrobial activity against a range of pathogens. For instance, studies have shown that derivatives exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. In vitro experiments have indicated that it can reduce oxidative stress and apoptosis in neuronal cell lines. These effects are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Anti-inflammatory Activity

In animal models, 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclobutan-1-ol has shown promise in reducing inflammation. It appears to modulate cytokine production and inhibit pathways involved in inflammatory responses, making it a candidate for further research in chronic inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of various cyclobutane derivatives against Staphylococcus aureus. The results indicated that compounds with similar structures to 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclobutan-1-ol exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting a potential role in treating resistant strains .

Case Study 2: Neuroprotective Mechanisms

In a study conducted on neuroblastoma cells, researchers found that treatment with 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclobutan-1-ol led to a significant decrease in markers of oxidative stress. The compound was shown to enhance the expression of antioxidant enzymes, indicating its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.